Benz(a)acephenanthrylene
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Overview
Description
Preparation Methods
Benz(a)acephenanthrylene can be synthesized through multiple steps. One common method involves the cyclization of 4-(5-acenapthenyl)butyric acid . This process typically involves four steps, starting with the cyclization reaction, followed by further chemical transformations to achieve the final product
Chemical Reactions Analysis
Benz(a)acephenanthrylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones or other oxygenated derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings .
Scientific Research Applications
Benz(a)acephenanthrylene has several scientific research applications. In chemistry, it is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with other molecules . In biology and medicine, it is studied for its potential effects on biological systems, including its interactions with DNA and proteins . Additionally, this compound is used in environmental studies to understand the formation and transformation of PAHs in the atmosphere .
Mechanism of Action
The mechanism of action of Benz(a)acephenanthrylene involves its interactions with molecular targets such as DNA and proteins. It can intercalate into DNA, causing structural changes that may affect gene expression and replication . Additionally, it can form adducts with proteins, potentially altering their function . These interactions are mediated by the compound’s planar structure and its ability to form stable complexes with biological macromolecules .
Comparison with Similar Compounds
Benz(a)acephenanthrylene is similar to other polycyclic aromatic hydrocarbons such as Benz(e)acephenanthrylene and Benzo(b)fluoranthene . it is unique due to its specific ring structure and the presence of a five-membered ring fused with benzene rings . This structural uniqueness contributes to its distinct chemical properties and reactivity compared to other PAHs .
Similar compounds include:
These compounds share some structural similarities but differ in their specific arrangements of aromatic rings and their chemical behavior.
Properties
CAS No. |
192-28-9 |
---|---|
Molecular Formula |
C20H12 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
pentacyclo[10.7.1.02,7.09,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene |
InChI |
InChI=1S/C20H12/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18(14)20(17)19(15)16/h1-12H |
InChI Key |
BJHAQCNKMDVELG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=CC5=CC=CC=C5C2=C34 |
Origin of Product |
United States |
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